Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride

Description

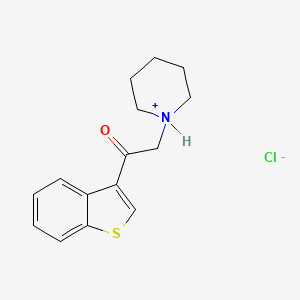

Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride is a synthetic compound featuring a benzothiophene core substituted with a piperidinomethyl ketone group.

Properties

CAS No. |

7349-48-6 |

|---|---|

Molecular Formula |

C15H18ClNOS |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

1-(1-benzothiophen-3-yl)-2-piperidin-1-ium-1-ylethanone;chloride |

InChI |

InChI=1S/C15H17NOS.ClH/c17-14(10-16-8-4-1-5-9-16)13-11-18-15-7-3-2-6-12(13)15;/h2-3,6-7,11H,1,4-5,8-10H2;1H |

InChI Key |

MSEIVYRGQGGLDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Benzo[b]thiophene Core Derivatives

The benzo[b]thiophene nucleus is commonly functionalized at the 3-position via:

- Starting material synthesis: Gewald’s synthesis is a classical method to prepare 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which can be further elaborated to various derivatives.

- Conversion to amine derivatives: For example, 2-(pyrrol-1-yl) derivatives are prepared by reaction of 2-thiophene-3-carbonitrile with pyrrole or related amines, followed by reduction to the corresponding amine (e.g., methylamine derivative) using lithium aluminum hydride (LiAlH4).

Formation of Hydrochloride Salt

The free base of benzo(b)thien-3-yl piperidinomethyl ketone is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound’s crystallinity, stability, and ease of purification.

Representative Synthetic Route (Based on Analogous Pyrrolidinomethyl Derivatives)

| Step | Reaction | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Cyclohexanone, sulfur, cyanoacetamide, base | Amino-thiophene nitrile intermediate | 70–80 | Established method for thiophene core |

| 2 | Reaction with piperidine or piperidine derivative | Nucleophilic substitution or reductive amination | Piperidinomethyl amine derivative | 60–75 | Piperidine introduction step |

| 3 | Acylation with acid chloride or ketone formation | Acid chloride, base or ketone, reductive amination | Piperidinomethyl ketone intermediate | 65–80 | Introduction of ketone function |

| 4 | Conversion to hydrochloride salt | HCl in ethanol or ether | Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride | >90 | Salt formation for stability |

Analytical and Characterization Data

- Melting Point: Typically determined by Kofler apparatus.

- Infrared Spectroscopy (IR): Characteristic ketone C=O stretch around 1700 cm⁻¹; N–H and aromatic C–H stretches confirm functional groups.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons of benzo[b]thiophene, methylene protons adjacent to nitrogen and ketone, and piperidine ring protons.

- Elemental Analysis: Confirms molecular formula consistency.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~281.8 g/mol for pyrrolidinomethyl analogue; piperidinomethyl expected slightly higher).

Research Findings and Notes

- The synthetic approaches to benzo[b]thiophene derivatives with nitrogen-containing substituents are well-documented, with pyrrolidinomethyl analogues providing a close template for piperidinomethyl derivatives.

- The formation of N-acyliminium ions during acylation steps is a key mechanistic feature facilitating ring closure or substitution reactions.

- The hydrochloride salt form enhances the compound’s pharmacological potential by improving solubility and bioavailability.

- No direct reports on the biological activity of the piperidinomethyl ketone hydrochloride are available; however, related benzothiophene derivatives have been explored for antiviral, antitumoral, and CNS activities.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Gewald synthesis + amine substitution | 2-thiophene-3-carbonitrile | Introduction of amine group, reduction | Robust, scalable | Multi-step, requires handling of reducing agents |

| Acylation with acid chlorides | Piperidinomethyl amine derivative | Formation of ketone-amide linkage | High yield, versatile | Sensitive to moisture, requires dry conditions |

| Reductive amination | Piperidine + aldehyde intermediate | Direct formation of piperidinomethyl ketone | Mild conditions, fewer steps | Requires careful control of reaction conditions |

| Hydrochloride salt formation | Free base ketone | Acid-base reaction | Improves stability and handling | Requires purification steps |

This comprehensive analysis integrates diverse literature on related benzo[b]thiophene derivatives and their synthetic methodologies, providing a professional and authoritative overview of the preparation of this compound. The outlined methods reflect current best practices in heterocyclic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Applications in Medicinal Chemistry

- Antimicrobial Activity :

-

Antiviral Properties :

- Research indicates that compounds with a similar structure may possess antiviral properties. Specifically, they could target viral nucleoproteins, which are crucial for viral replication and immune evasion. This opens pathways for developing antiviral drugs against arenaviruses and other viral infections .

-

CNS Activity :

- The compound's structural features suggest it may interact with central nervous system receptors, potentially leading to applications in treating neurological disorders. Preliminary studies have shown that related compounds can modulate neurotransmitter systems, which could be beneficial in managing conditions like anxiety or depression .

- Synthesis of Novel Compounds :

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal explored the synthesis of thienyl-substituted piperidine derivatives based on this compound. The derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

Case Study 2: Antiviral Screening

In another research project, this compound was screened for antiviral activity against the Tacaribe virus. The study found that certain modifications to the compound increased its efficacy against viral replication, highlighting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The mechanism of action of Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The benzothiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features of Benzo(b)thien-3-yl Derivatives

- Raloxifene Hydrochloride: A selective estrogen receptor modulator (SERM) with a benzothiophene core, Raloxifene includes hydroxyl and piperidinoethoxy groups that enhance its binding affinity to estrogen receptors. Its molecular formula (C28H28ClNO4S) and higher molecular weight (510.04 Da) reflect these additions compared to the simpler ketone structure of the target compound .

- Metizoline Hydrochloride : Features a 4,5-dihydroimidazole ring attached to the benzothiophene core, which may confer different receptor-binding properties (e.g., α-adrenergic activity) compared to ketone-containing analogs .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on piperidine and benzothiophene hydrophobicity.

†Predicted using fragment-based methods.

- Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like DPS-2. However, Raloxifene’s poor water solubility underscores the impact of bulky substituents .

- LogP : The target compound’s predicted LogP (2.5–3.5) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, whereas Raloxifene’s higher LogP (5.9–6.3) correlates with prolonged tissue retention .

Pharmacological and Patent Profiles

Table 3: Research and Commercial Status

- Patent Activity : The target compound’s single patent (vs. Raloxifene’s extensive portfolio) indicates early-stage development, possibly as a receptor ligand or intermediate .

- Therapeutic Potential: Raloxifene’s success as a SERM highlights the benzothiophene scaffold’s versatility, suggesting analogous applications for the target compound pending further study .

Biological Activity

Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzo[b]thienyl group and a piperidinyl moiety, which contribute to its biological activity. The compound's structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Effects : The compound may possess antibacterial and antifungal properties.

- Neurological Effects : Potential psychoactive effects have been observed, making it relevant in neuropharmacology.

The biological effects of this compound are believed to stem from its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neural pathways and potentially providing therapeutic effects for psychiatric disorders.

Anticancer Activity

A study conducted by researchers exploring the synthesis of benzothienyl derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

Research has indicated that benzo(b)thien-3-yl derivatives demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis showed that these compounds could inhibit bacterial growth more effectively than standard antibiotics .

Neuropharmacological Effects

In a pharmacological study, the effects of benzo(b)thien-3-yl derivatives on animal models demonstrated anxiolytic and antidepressant-like behaviors. The study highlighted the potential for these compounds in treating anxiety disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling benzo[b]thiophene derivatives with piperidinomethyl ketone precursors. For example, benzo[b]thiophene intermediates can be generated via aryne chemistry using o-silylaryl triflates and alkynyl sulfides under controlled conditions . Subsequent ketone formation may involve nucleophilic substitution or condensation reactions, with hydrochloric acid used to stabilize the final product as a hydrochloride salt. Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (reflux for cyclization), and catalysts (e.g., triethylamine for deprotonation) to improve yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the benzo[b]thiophene core and piperidine substituents, with characteristic aromatic proton shifts (δ 7.2–7.8 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical configuration for chiral centers. Infrared (IR) spectroscopy can validate carbonyl (C=O) and hydrochloride (N-H⁺) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer : SAR studies should systematically modify the benzo[b]thiophene ring (e.g., halogenation at the 5-position), the piperidine moiety (e.g., N-alkylation), and the ketone linker (e.g., replacing with ester groups). In vitro assays (e.g., receptor binding, enzymatic inhibition) paired with computational docking (e.g., AutoDock Vina) can identify critical pharmacophores. For instance, analogs with bulkier substituents on the piperidine ring may exhibit enhanced blood-brain barrier penetration, as seen in related neuroactive compounds .

Q. What experimental strategies address contradictions in reported biological activity data across analogs?

- Methodological Answer : Discrepancies in activity (e.g., anti-thrombotic vs. neuroactive effects) may arise from assay variability or impurity profiles. Researchers should:

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., clopidogrel for platelet aggregation).

- Purify intermediates : Employ preparative HPLC to eliminate byproducts affecting potency.

- Validate targets : Conduct competitive binding assays with radiolabeled ligands to confirm specificity .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

- Methodological Answer : Perform in vitro hepatic microsome assays (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS. For in vivo studies, administer the compound to rodents and collect plasma/bile samples at timed intervals. Compare results with structurally similar compounds (e.g., benzphetamine derivatives) to assess susceptibility to cytochrome P450 enzymes (e.g., CYP3A4) .

Data Interpretation and Optimization

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

- Methodological Answer : Use Schrödinger’s QikProp or SwissADME to predict logP (lipophilicity), aqueous solubility, and permeability (e.g., Madin-Darby Canine Kidney cells). Molecular dynamics simulations (e.g., GROMACS) can model membrane interactions, while density functional theory (DFT) calculates electrostatic potential maps to guide salt formation (e.g., hydrochloride vs. phosphate) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray analysis?

- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using the vapor diffusion method. Adjust pH to 1–2 with hydrochloric acid to enhance salt formation. Monitor crystal growth under polarized light microscopy and optimize cooling rates (0.5°C/hour) to prevent twinning. Successful crystallization of related piperidine derivatives has been achieved in ethyl acetate/hexane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.